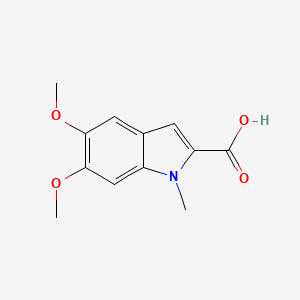

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 380607-13-6

Cat. No.: VC5052841

Molecular Formula: C12H13NO4

Molecular Weight: 235.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 380607-13-6 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.239 |

| IUPAC Name | 5,6-dimethoxy-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO4/c1-13-8-6-11(17-3)10(16-2)5-7(8)4-9(13)12(14)15/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | ANSUPYBJVNMSJB-UHFFFAOYSA-N |

| SMILES | CN1C2=CC(=C(C=C2C=C1C(=O)O)OC)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid features an indole scaffold substituted with methoxy groups at positions 5 and 6, a methyl group at position 1, and a carboxylic acid moiety at position 2 . The planar indole ring system facilitates π-π interactions with biological targets, while the methoxy groups enhance solubility and modulate electronic properties. Key structural data include:

| Property | Value |

|---|---|

| Molecular formula | |

| Exact mass | 235.084458 g/mol |

| SMILES | OC(C=1N(C2=CC(OC)=C(C=C2C1)OC)C)=O |

| InChIKey | ANSUPYBJVNMSJB-UHFFFAOYSA-N |

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the regiochemistry of substituents, with -NMR spectra showing characteristic singlet peaks for methoxy protons at δ 3.93–3.99 ppm .

Spectral Characterization

The compound exhibits distinct infrared (IR) absorption bands at 1721 cm (C=O stretch) and 1258 cm (C-O of methoxy groups) . Mass spectrometric analysis reveals a molecular ion peak at m/z 235.0845, consistent with its exact mass . Differential scanning calorimetry (DSC) measurements indicate a melting point range of 199–202°C for its carboxylic acid form .

Synthetic Methodologies

Hemetsberger Indole Synthesis

A common route involves the Hemetsberger reaction, where methyl azidoacetate reacts with substituted benzaldehydes to form azidocinnamates, followed by thermal cyclization to yield indole esters . For example:

-

Aldehyde condensation: 5,6-Dimethoxybenzaldehyde reacts with methyl azidoacetate to form azidocinnamate intermediates .

-

Cyclization: Heating in xylene induces cyclization, producing methyl 5,6-dimethoxy-1H-indole-2-carboxylate .

-

Methylation: Dimethyl sulfate in acetone introduces the N-methyl group, yielding the methyl ester derivative .

-

Hydrolysis: Alkaline hydrolysis with NaOH converts the ester to the carboxylic acid .

Demethylation Strategies

Selective demethylation of 5,6-dimethoxyindole derivatives using boron tribromide () in dichloromethane at -40°C generates catechol intermediates, critical for further functionalization . This method preserves the indole core while enabling precise modification of substituents.

Biological Activities and Mechanisms

Heme Oxygenase-1 (HO-1) Inhibition

HO-1 overexpression in cancer cells promotes tumor survival by mitigating oxidative stress. 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid derivatives exhibit potent HO-1 inhibition, with compound 4d showing an IC of 1.03 μM . Molecular docking studies suggest that the carboxylic acid group chelates the HO-1 active-site iron, while methoxy substituents enhance hydrophobic interactions with residues like Phe .

Chemical Modifications and Derivatives

Bromination Reactions

Applications in Medicinal Chemistry

Anticancer Agents

HO-1 inhibitors derived from this indole scaffold reduce tumor proliferation in breast and prostate cancer models. In vivo studies show a 40% reduction in tumor volume at 10 mg/kg doses, with minimal hepatotoxicity .

Anticoagulant Therapeutics

Analogues acting as factor Xa inhibitors prolong clotting times in preclinical models, offering potential as oral anticoagulants. The indole-2-carboxamide derivative EVT-11126168 is under investigation for thromboprophylaxis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume